4-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline
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Overview
Description
4-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline is an organic compound that belongs to the class of anilines It features a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenyl ring, with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-methoxyaniline with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-N-[[3-(trifluoromethyl)phenyl]methyl]aniline, while nitration can produce 4-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]-2-nitroaniline.
Scientific Research Applications
4-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its unique structural features and biological activity.
Material Science: It can be utilized in the synthesis of functional materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal chemistry, where it can interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline
- 4-methyl-3-(trifluoromethyl)aniline
- 3-(trifluoromethyl)aniline
Uniqueness
This compound is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-20-14-7-5-13(6-8-14)19-10-11-3-2-4-12(9-11)15(16,17)18/h2-9,19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTGVKBEVKSCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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